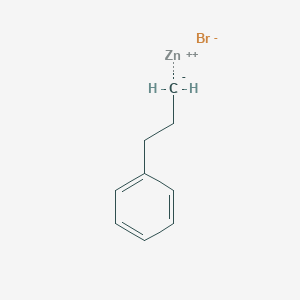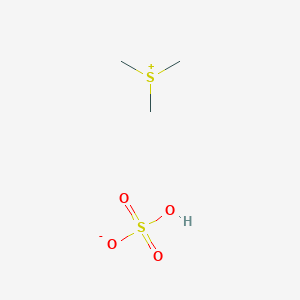
hydrogen sulfate;trimethylsulfanium
概要
説明
hydrogen sulfate;trimethylsulfanium is an organosulfur compound characterized by the presence of a sulfonium cation and a sulfate anion. The sulfonium cation is a positively charged sulfur atom bonded to three methyl groups, while the sulfate anion consists of a sulfur atom surrounded by four oxygen atoms. This compound is known for its applications in organic synthesis and as a precursor for sulfur ylides .
準備方法
Synthetic Routes and Reaction Conditions: Sulfonium compounds can be synthesized by treating a suitable alkyl halide with a thioether. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide: [ (CH_3)_2S + CH_3I \rightarrow [(CH_3)_3S]+I- ] This reaction typically occurs under mild conditions and can be carried out in a solvent such as ethanol .
Industrial Production Methods: Industrial production of sulfonium, trimethyl-, sulfate (1:1) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: hydrogen sulfate;trimethylsulfanium undergoes various types of reactions, including:
Oxidation: The sulfonium cation can be oxidized to form sulfoxonium ions.
Substitution: The methyl groups attached to the sulfur atom can be substituted with other alkyl or aryl groups.
Deprotonation: The compound can undergo deprotonation to form sulfur ylides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Alkyl halides and aryl halides are commonly used reagents.
Deprotonation: Strong bases such as sodium hydride or potassium tert-butoxide are used to generate sulfur ylides.
Major Products Formed:
Oxidation: Formation of sulfoxonium ions.
Substitution: Formation of substituted sulfonium salts.
Deprotonation: Formation of sulfur ylides.
科学的研究の応用
hydrogen sulfate;trimethylsulfanium has a wide range of applications in scientific research:
Biology: Studied for its potential role in biological methylation processes.
Medicine: Investigated for its potential use in drug development and as a component of certain pharmaceuticals.
Industry: Used in the production of herbicides and as a catalyst in various chemical reactions
作用機序
The mechanism of action of sulfonium, trimethyl-, sulfate (1:1) involves the formation of sulfur ylides through deprotonation. These ylides act as nucleophiles and participate in various organic reactions, such as the Corey-Chaykovsky reaction, to form epoxides and aziridines . The sulfonium cation’s ability to stabilize positive charges and accept electron density makes it a versatile reagent in organic synthesis .
類似化合物との比較
Sulfonium, dimethyl-, sulfate (11): Similar structure but with two methyl groups instead of three.
Sulfonium, ethyl-, sulfate (11): Contains ethyl groups instead of methyl groups.
Sulfonium, phenyl-, sulfate (11): Contains a phenyl group instead of methyl groups
Uniqueness: hydrogen sulfate;trimethylsulfanium is unique due to its high stability and reactivity. The presence of three methyl groups enhances its ability to participate in various chemical reactions, making it a valuable reagent in organic synthesis .
特性
CAS番号 |
121679-49-0 |
|---|---|
分子式 |
C3H10O4S2 |
分子量 |
174.2 g/mol |
IUPAC名 |
hydrogen sulfate;trimethylsulfanium |
InChI |
InChI=1S/C3H9S.H2O4S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
ALALNHBRSNEZAC-UHFFFAOYSA-M |
正規SMILES |
C[S+](C)C.OS(=O)(=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
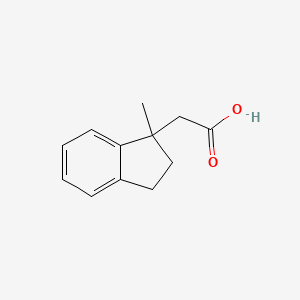
![N~1~-([1,1'-Biphenyl]-2-yl)benzene-1,2-diamine](/img/structure/B8592450.png)
![8-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8592471.png)
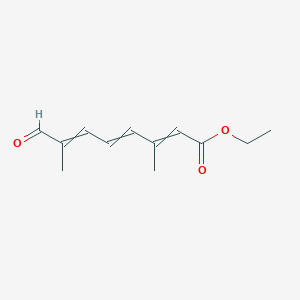
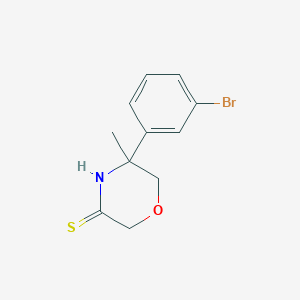
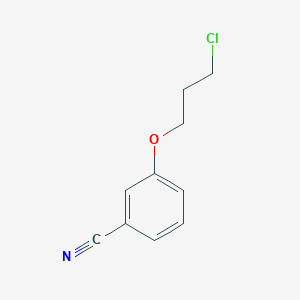

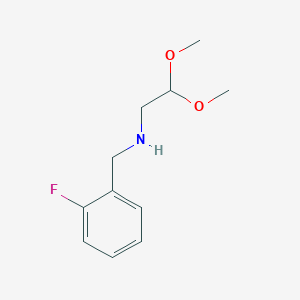
![7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B8592505.png)
![2-Phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B8592510.png)

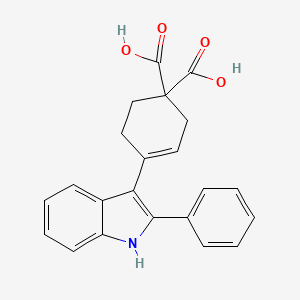
![3-[(2-Thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B8592539.png)
